Pent-4-ynehydrazide
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Overview
Description
Pent-4-ynehydrazide: is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . . This compound is characterized by its unique structure, which includes a hydrazide group attached to a pent-4-yne chain. It has a melting point of 60-63°C and a boiling point of 298.2°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pent-4-ynehydrazide can be synthesized through various methods. One common approach involves the reaction of 4-pentynoic acid with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Pent-4-ynehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pent-4-yne-1,4-dione , while reduction could produce pent-4-yne-1,4-dihydrazine .
Scientific Research Applications
Pent-4-ynehydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism by which pent-4-ynehydrazide exerts its effects involves interactions with molecular targets such as enzymes and proteins . It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antiviral and antibacterial activities . The pathways involved in these interactions are complex and depend on the specific application and target organism .
Comparison with Similar Compounds
4-Pentynoic acid: Shares the pent-4-yne structure but lacks the hydrazide group.
Pent-4-yne-1,4-dione: An oxidized derivative of pent-4-ynehydrazide.
Pent-4-yne-1,4-dihydrazine: A reduced form of this compound.
Uniqueness: this compound is unique due to its hydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H8N2O |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
pent-4-ynehydrazide |
InChI |
InChI=1S/C5H8N2O/c1-2-3-4-5(8)7-6/h1H,3-4,6H2,(H,7,8) |
InChI Key |
IAPJUTZTTQKWGR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)NN |
Origin of Product |
United States |
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